molecular formula C12H17BrN2O2 B1380263 4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole CAS No. 1499223-80-1

4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole

Cat. No.: B1380263
CAS No.: 1499223-80-1
M. Wt: 301.18 g/mol
InChI Key: IQZRTGVHRSNPQB-UHFFFAOYSA-N
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Description

4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole is a useful research compound. Its molecular formula is C12H17BrN2O2 and its molecular weight is 301.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on the synthesis and properties of compounds structurally related to "4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole" includes methods for creating spirocyclic and pyrazole-containing compounds. These methods are pivotal for developing compounds with potential biological activities and for exploring their chemical properties. For example, the synthesis of 9-thia-1,4-diazaspiro[5.5]undecanes from 4-formyltetrahydrothiopyrans demonstrates the potential for creating spirocyclic compounds with specific substitutions, which are relevant for the targeted compound's synthesis (Kuroyan, Sarkisyan, & Vartanyan, 1983). Additionally, studies on asymmetric synthesis and crystal structure analysis provide insights into the stereochemical aspects and physical properties of spirocyclic and pyrazole derivatives, which are essential for understanding their chemical behavior and potential applications (Uchiyama, Oka, Harai, & Ohta, 2001; Lawson, Kitching, Kennard, & Byriel, 1993).

Potential Biological Activities

The exploration of compounds with the pyrazole core structure has led to investigations into their potential biological activities. Studies on brominated pyrazole derivatives have shown significant antimicrobial activities, suggesting that modifications to the pyrazole core, such as bromination, can enhance biological efficacy (Pundeer, Sushma, Kiran, Sharma, Aneja, & Prakash, 2013). This research avenue indicates the potential of the targeted compound for further investigation into its biological applications.

Applications in Material Science

Research on the crystal structure, thermodynamic properties, and DFT studies of related compounds provides a foundation for understanding how these compounds can be applied in material science and molecular engineering. For instance, the investigation of spiro compounds coupled with benzimidazole moieties offers valuable insights into their structural properties and interactions at the molecular level, which could be relevant for designing new materials with specific functionalities (Zeng, Wang, & Zhang, 2021).

Properties

IUPAC Name

4-bromo-1-(1,9-dioxaspiro[5.5]undecan-4-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c13-10-8-14-15(9-10)11-1-4-17-12(7-11)2-5-16-6-3-12/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZRTGVHRSNPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOCC2)CC1N3C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole

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